Benzo[c]isothiazole-4-carboxylic acid
Overview
Description
Benzo[c]isothiazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by a fused benzene and isothiazole ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 4-aminobenzoic acid with thionyl chloride, followed by hydrolysis.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are typically employed.
Major Products Formed:
Oxidation Products: this compound derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohols or other reduced derivatives of the carboxylic acid.
Substitution Products: Halogenated or nitrated derivatives of the compound.
Mechanism of Action
Target of Action
It is known that compounds with a similar thiazole ring structure have shown diverse biological activities . They have been demonstrated to be drug candidates for the treatment of a number of conditions such as depression, schizophrenia, Alzheimer’s, insomnia, pain, type 2 diabetes, diabetic retinopathy, rheumatoid arthritis, and psoriasis .
Mode of Action
It is known that isothiazoles and benzisothiazoles can undergo metalation chemistry, including ring metalation and lateral metalation . These processes can be utilized in transition metal-catalyzed coupling reactions , which could potentially influence the interaction of Benzo[c]isothiazole-4-carboxylic acid with its targets.
Biochemical Pathways
Given the diverse biological activities of compounds with a similar thiazole ring structure , it is plausible that multiple pathways could be affected.
Result of Action
Given the diverse biological activities of compounds with a similar thiazole ring structure , it is likely that the compound could have multiple effects at the molecular and cellular level.
Scientific Research Applications
Benzo[c]isothiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzo[c]isothiazole-4-carboxylic acid is unique due to its fused ring structure and carboxylic acid group. Similar compounds include:
Benzo[d]isothiazole-5-carboxylic acid: Similar structure but different position of the carboxylic acid group.
Isothiazole derivatives: Compounds with variations in the isothiazole ring.
Properties
IUPAC Name |
2,1-benzothiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-7-6(5)4-12-9-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYLKLDOSWFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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